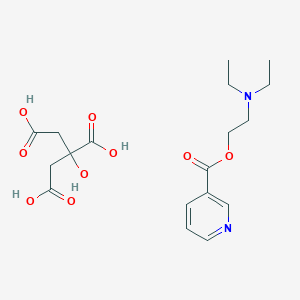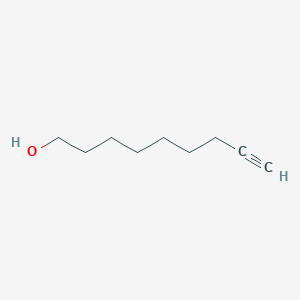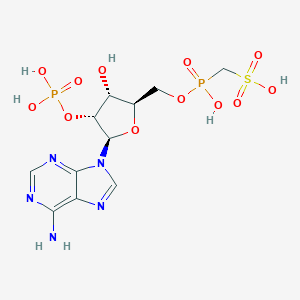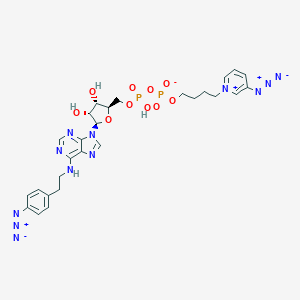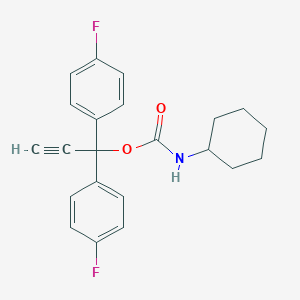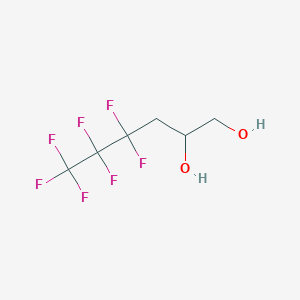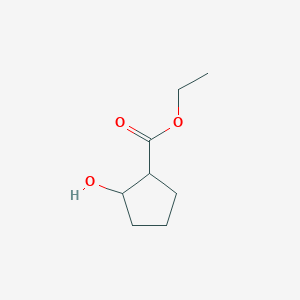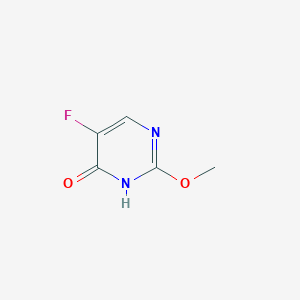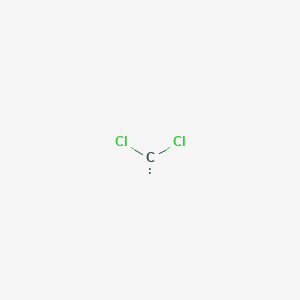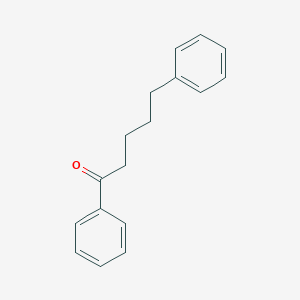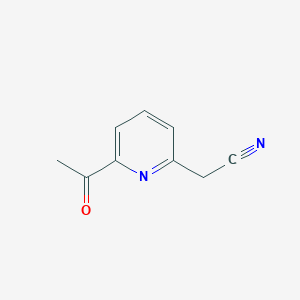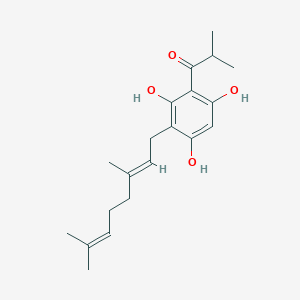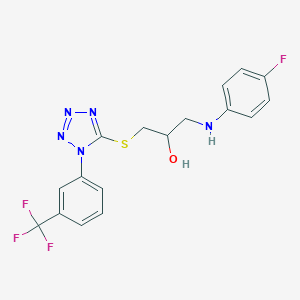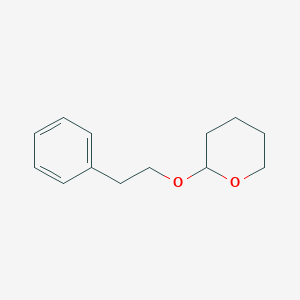
Tetrahydro-2-(2-phenylethoxy)-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-2-(2-phenylethoxy)-2H-pyran, also known as TPEP, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research fields. TPEP is a pyran derivative that possesses unique chemical properties, making it an attractive candidate for scientific research.
Mechanism Of Action
The mechanism of action of Tetrahydro-2-(2-phenylethoxy)-2H-pyran is not fully understood, but it is believed to act as a Lewis acid catalyst, facilitating various chemical reactions. Tetrahydro-2-(2-phenylethoxy)-2H-pyran has also been shown to possess antioxidant properties, which may contribute to its biological activity.
Biochemical And Physiological Effects
Tetrahydro-2-(2-phenylethoxy)-2H-pyran has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that Tetrahydro-2-(2-phenylethoxy)-2H-pyran can inhibit the growth of cancer cells, suggesting its potential as an anticancer agent. Tetrahydro-2-(2-phenylethoxy)-2H-pyran has also been shown to possess neuroprotective properties, which may have implications for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
Tetrahydro-2-(2-phenylethoxy)-2H-pyran possesses several advantages as a research tool, including its high purity and ease of synthesis. However, Tetrahydro-2-(2-phenylethoxy)-2H-pyran also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on Tetrahydro-2-(2-phenylethoxy)-2H-pyran. One area of interest is the development of new synthetic methods for Tetrahydro-2-(2-phenylethoxy)-2H-pyran that are more efficient and environmentally friendly. Additionally, there is a need for further studies on the mechanism of action of Tetrahydro-2-(2-phenylethoxy)-2H-pyran and its potential applications in various research fields, including medicine and materials science.
Synthesis Methods
Tetrahydro-2-(2-phenylethoxy)-2H-pyran can be synthesized using a variety of methods, including the reaction of 2-phenylethanol with tetrahydro-2-furanone in the presence of a strong acid catalyst. Another method involves the reaction of 2-phenylethanol with 2,3-epoxybutane in the presence of a Lewis acid catalyst. Both methods produce Tetrahydro-2-(2-phenylethoxy)-2H-pyran in good yields and high purity.
Scientific Research Applications
Tetrahydro-2-(2-phenylethoxy)-2H-pyran has been extensively studied for its potential use in various scientific research fields. One of the most promising applications of Tetrahydro-2-(2-phenylethoxy)-2H-pyran is in the field of organic synthesis. Tetrahydro-2-(2-phenylethoxy)-2H-pyran can be used as a reagent in the synthesis of various organic compounds, including pyridine derivatives and amino acids.
properties
CAS RN |
1927-61-3 |
|---|---|
Product Name |
Tetrahydro-2-(2-phenylethoxy)-2H-pyran |
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(2-phenylethoxy)oxane |
InChI |
InChI=1S/C13H18O2/c1-2-6-12(7-3-1)9-11-15-13-8-4-5-10-14-13/h1-3,6-7,13H,4-5,8-11H2 |
InChI Key |
YTSCAWRTSJUGJL-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)OCCC2=CC=CC=C2 |
Canonical SMILES |
C1CCOC(C1)OCCC2=CC=CC=C2 |
Other CAS RN |
1927-61-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



